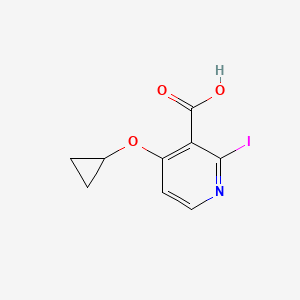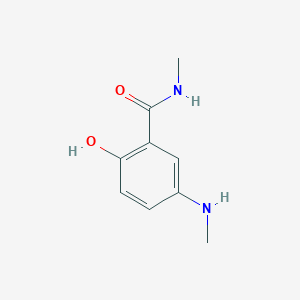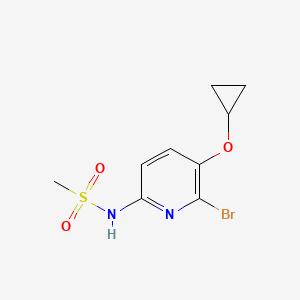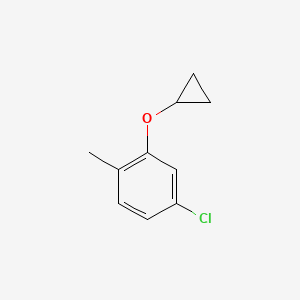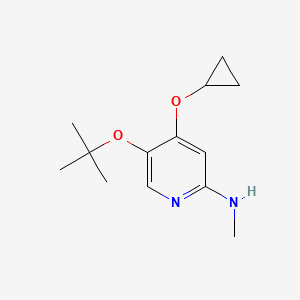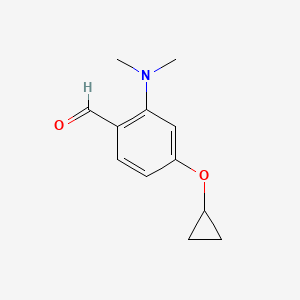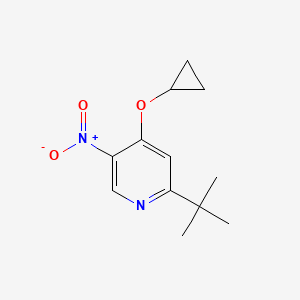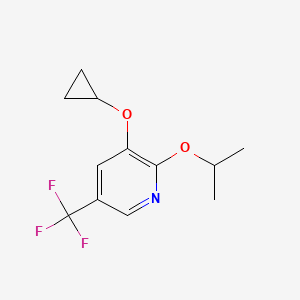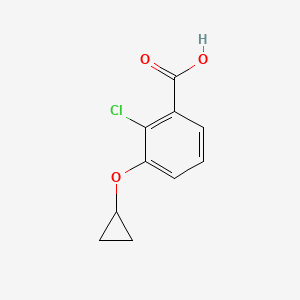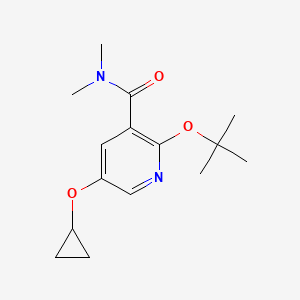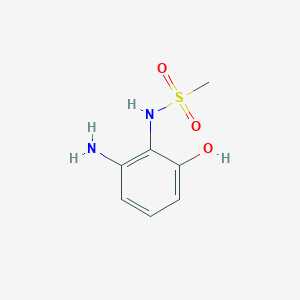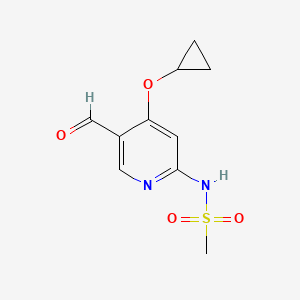
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide typically involves nucleophilic and amidation reactions . One common method includes the reaction of 4-cyclopropoxy-5-formylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is utilized in several scientific research fields:
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: In the development of enzyme inhibitors and as a probe for studying biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(3-Formyl-5-methylpyridin-2-yl)pivalamide
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
Uniqueness
N-(4-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group and the formyl group on the pyridine ring enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
Molekularformel |
C10H12N2O4S |
|---|---|
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
N-(4-cyclopropyloxy-5-formylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-4-9(16-8-2-3-8)7(6-13)5-11-10/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI-Schlüssel |
ZMWDHEPYMSEZTF-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=NC=C(C(=C1)OC2CC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


